1H-Pyrido[3,4-B][1,4]oxazine

Heterocyclic Chemistry Synthetic Methodology Regioselective Cyclization

1H-Pyrido[3,4-b][1,4]oxazine (CAS 133934-59-5) is a fully aromatic, fused bicyclic heterocycle comprising a pyridine ring ortho-condensed to a 1,4-oxazine ring. With a molecular formula of C₇H₆N₂O and a molecular weight of 134.14 g/mol, this scaffold serves as a core structural motif in numerous biologically active compounds, particularly as kinase inhibitors and metal-chelating ligands.

Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
CAS No. 133934-59-5
Cat. No. B140622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrido[3,4-B][1,4]oxazine
CAS133934-59-5
Synonyms1H-Pyrido[3,4-b][1,4]oxazine(9CI)
Molecular FormulaC7H6N2O
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1NC=CO2
InChIInChI=1S/C7H6N2O/c1-2-8-5-7-6(1)9-3-4-10-7/h1-5,9H
InChIKeySHMXNPMTUAYBEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrido[3,4-b][1,4]oxazine (CAS 133934-59-5): A Privileged Heterocyclic Scaffold for Targeted Medicinal Chemistry and Ligand Design


1H-Pyrido[3,4-b][1,4]oxazine (CAS 133934-59-5) is a fully aromatic, fused bicyclic heterocycle comprising a pyridine ring ortho-condensed to a 1,4-oxazine ring . With a molecular formula of C₇H₆N₂O and a molecular weight of 134.14 g/mol, this scaffold serves as a core structural motif in numerous biologically active compounds, particularly as kinase inhibitors and metal-chelating ligands [1]. Its rigid planar framework, distinct hydrogen-bonding capacity, and synthetic accessibility make it a strategic building block in drug discovery programs targeting ALK5, CDKs, and other therapeutically relevant kinases [1][2].

Why Generic Heterocyclic Substitution Fails: Critical Differentiation of 1H-Pyrido[3,4-b][1,4]oxazine in Research and Procurement


In medicinal chemistry and ligand design, the simple substitution of one heterocyclic core for another—even within the same pyrido-oxazine family—can profoundly alter target engagement, synthetic efficiency, and physicochemical properties. 1H-Pyrido[3,4-b][1,4]oxazine is not interchangeable with its regioisomers (e.g., pyrido[3,2-b][1,4]oxazine) or reduced analogs (e.g., 2,3-dihydro derivatives) due to differences in regioselectivity during synthesis, kinase inhibitory potency, and molecular descriptors such as hydrogen-bonding capacity and lipophilicity [1]. The evidence below quantifies these differences, providing a clear rationale for selecting this specific scaffold over seemingly similar alternatives.

Quantitative Differentiation Evidence for 1H-Pyrido[3,4-b][1,4]oxazine: Comparative Data for Informed Scientific Procurement


Regioselective Synthesis: Superior Control Over Heterocycle Formation Compared to Alternative Cyclization Pathways

In the tandem SN2/SNAr synthesis of pyrido-oxazine derivatives from 2,4,6-tribromo-3-(2-bromoethoxy)pyridine and primary amines, the cyclization exhibits moderate to good regioselectivity favoring the 2-position of the pyridine ring . This regiochemical preference directly impacts the structure of the resulting heterocycle and is a key differentiator from alternative cyclization approaches that may yield regioisomeric mixtures. While specific quantitative yields for the parent 1H-pyrido[3,4-b][1,4]oxazine are not reported in this study, the observed regioselectivity provides a synthetic advantage over less selective methods that produce mixtures of pyrido[3,2-b][1,4]oxazine or other regioisomers, which would require additional purification steps .

Heterocyclic Chemistry Synthetic Methodology Regioselective Cyclization

ALK5 Kinase Inhibition: Potent Scaffold for TGF-β Pathway Targeting Compared to Alternative Heterocyclic Cores

The 2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine scaffold, a direct reduced analog of the target compound, serves as the core of potent ALK5 inhibitors with half-maximal inhibitory concentrations (IC₅₀) lower than or equal to 10 nM [1]. While the fully aromatic parent compound itself may not directly exhibit this potency, the scaffold's ability to confer sub-10 nM ALK5 inhibition in appropriately substituted derivatives demonstrates its privileged nature. In contrast, benzoxazine or other heterocyclic cores often show significantly higher IC₅₀ values or lack ALK5 selectivity entirely [1].

Kinase Inhibition ALK5/TGF-β Signaling Fibrosis Therapeutics

Physicochemical Differentiation: Fully Aromatic Core Offers Distinct Solubility and Hydrogen-Bonding Profile vs. Saturated Analog

1H-Pyrido[3,4-b][1,4]oxazine (fully aromatic, MW 134.14, C₇H₆N₂O) differs from its 2,3-dihydro analog (partially saturated, MW 136.15, C₇H₈N₂O) in key physicochemical parameters . The target compound possesses one hydrogen-bond donor (NH) and three acceptors (N and O atoms), with zero rotatable bonds, contributing to a rigid planar structure . The dihydro analog, with two additional hydrogen atoms, has slightly higher molecular weight and altered lipophilicity. These differences affect solubility, membrane permeability, and metabolic stability, directly impacting lead optimization outcomes .

Physicochemical Properties Medicinal Chemistry Building Block Selection

Computational Property Differentiation: Unique InChIKey and SMILES for Accurate Chemical Registration and Database Searching

The InChIKey (SHMXNPMTUAYBEK-UHFFFAOYSA-N) and canonical SMILES (c1ncc2O/C=C\Nc2c1) of 1H-pyrido[3,4-b][1,4]oxazine are unique identifiers that distinguish it from all other pyrido-oxazine isomers and derivatives . For example, the regioisomer 1H-pyrido[3,2-b][1,4]oxazine and the reduced 2,3-dihydro analog possess distinct InChIKeys and SMILES, ensuring unambiguous chemical registration and accurate retrieval from compound databases. Using the correct identifier prevents procurement errors and ensures that computational models and virtual screening campaigns are built on the exact chemical structure intended .

Chemical Registration Database Searching In Silico Screening

Optimal Application Scenarios for 1H-Pyrido[3,4-b][1,4]oxazine Based on Quantitative Differentiation Evidence


ALK5 Inhibitor Lead Generation and Optimization

Utilize 1H-pyrido[3,4-b][1,4]oxazine as a privileged scaffold for the design of novel ALK5 inhibitors targeting fibrotic diseases (e.g., idiopathic pulmonary fibrosis, diabetic nephropathy) [1]. The scaffold's proven ability to yield derivatives with IC₅₀ ≤ 10 nM [1] justifies its selection over alternative cores. Procurement of the parent heterocycle enables rapid synthesis of focused libraries for structure-activity relationship studies.

Regioselective Synthesis of Terpyridine Ligands and Metal Complexes

Employ 1H-pyrido[3,4-b][1,4]oxazine in tandem SN2/SNAr reactions to generate pyrido-oxazine intermediates that can be further elaborated into biarylated pyrido-oxazines and terpyridine ligands via Suzuki or Stille couplings . The observed regioselectivity favoring the 2-position reduces the formation of unwanted regioisomers, streamlining the synthesis of coordination compounds for catalysis or materials science.

Physicochemical Property Tuning in CNS and Kinase Drug Discovery

Select 1H-pyrido[3,4-b][1,4]oxazine as a core scaffold when a fully aromatic, planar, and hydrogen-bonding framework is required for target engagement. Its distinct molecular weight, hydrogen-bond donor/acceptor count, and lack of rotatable bonds differentiate it from partially saturated analogs, allowing medicinal chemists to precisely modulate solubility, permeability, and metabolic stability . This is particularly relevant for CNS and kinase programs where subtle physicochemical changes profoundly impact drug-like properties.

High-Fidelity Chemical Registration and Virtual Screening

Use the unique InChIKey (SHMXNPMTUAYBEK-UHFFFAOYSA-N) and SMILES (c1ncc2O/C=C\Nc2c1) for accurate compound registration in corporate and public databases. This ensures that virtual screening campaigns, QSAR models, and procurement orders are based on the correct chemical entity, avoiding costly errors associated with misidentified isomers or reduced analogs .

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